2-Hydroxy-2,6-dimethylheptan-4-one
Description
2-Hydroxy-2,6-dimethylheptan-4-one is a branched-chain ketone derivative featuring a hydroxyl group at position 2, methyl groups at positions 2 and 6, and a ketone moiety at position 3. This structural configuration confers unique physicochemical properties, such as increased polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs. The compound’s stereochemical and substituent variations significantly influence its reactivity, solubility, and biological interactions, making comparative analysis with structurally related molecules essential for understanding its behavior.
Properties
IUPAC Name |
2-hydroxy-2,6-dimethylheptan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(2)5-8(10)6-9(3,4)11/h7,11H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAVLLPPTGKXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2,6-dimethylheptan-4-one typically involves the oxidation of 2,6-dimethylheptane-2,6-diol followed by a ketonization reaction . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-2,6-dimethylheptan-4-one may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2,6-dimethylheptan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Hydrochloric acid (HCl) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-Hydroxy-2,6-dimethylheptan-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2,6-dimethylheptan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
2,6-Dimethylheptan-4-one
- Structure : Lacks the hydroxyl group at position 2 but retains methyl groups at positions 2 and 6 and a ketone at position 4.
- Properties : Reduced polarity compared to the hydroxylated derivative, leading to lower solubility in polar solvents and higher volatility.
- Applications : Approved as a flavoring agent due to its ketone-derived aroma profile .
- Key Difference : The absence of a hydroxyl group diminishes hydrogen-bonding capacity, likely reducing its interaction with biological targets compared to 2-hydroxy-2,6-dimethylheptan-4-one.
2,6-Dihydroxy-2,6-dimethyl-heptan-4-one (CAS 3682-91-5)
- Structure : Features two hydroxyl groups (positions 2 and 6) alongside methyl groups and a ketone.
- Properties: Higher polarity and water solubility than the mono-hydroxylated target compound.
- Key Difference : The additional hydroxyl group may enhance hygroscopicity or susceptibility to oxidation, complicating storage and handling.
3-Oxo-α-ionone
- Structure: A cyclic ketone with a conjugated enone system, isolated from L. japonicus .
- Key Difference: Unlike the linear 2-hydroxy-2,6-dimethylheptan-4-one, 3-oxo-α-ionone’s rigidity and conjugation may enhance its stability in biological systems or photochemical applications.
(2S,5S)-2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one
- Structure : A spiro compound with a hydroxyl group, methyl substituents, and a fused oxaspiro ring system .
- Key Difference : Structural complexity may limit synthetic accessibility but enhance specificity in bioactive roles (e.g., antimicrobial or anti-inflammatory applications).
Table 1: Comparative Overview of Key Compounds
Research Implications
- Synthetic Challenges: Hydroxylation at position 2 in 2-hydroxy-2,6-dimethylheptan-4-one likely requires selective oxidation or protection/deprotection strategies, contrasting with the simpler synthesis of non-hydroxylated analogs like 2,6-dimethylheptan-4-one.
- Biological Activity : The hydroxyl group may enhance interactions with enzymes or receptors, as seen in related natural products (e.g., chamigrenal and arteannuin B in L. japonicus extracts) .
- Industrial Relevance : The discontinuation of 2,6-dihydroxy-2,6-dimethyl-heptan-4-one highlights the importance of balancing functional group addition with practical stability and cost considerations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
